molecular formula C16H18N6O10S2 B608765 Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)- CAS No. 1810051-96-7

Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-

Cat. No. B608765
M. Wt: 518.472
InChI Key: FWTGYTRQUBRVDW-NRABZWKMSA-N
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Description

The compound you’re asking about is a complex organic molecule. It’s a derivative of cyclopropanecarboxylic acid, which is a simple carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and chiral centers. The compound has a cyclopropane ring fused to a carboxylic acid group, and it also contains other functional groups such as amide and thiazole .

Scientific Research Applications

Spectrophotometric Analysis

The derivative has been analyzed using derivative spectrophotometry, particularly in mixtures with L-arginine. This method demonstrated its effectiveness in assaying mixtures of aztreonam (a mono-bactam antibiotic) and L-arginine, following Beer's law for concentrations up to 31 micrograms/mL, with detection limits ranging from 0.11 to 0.37 micrograms/mL (Morelli, 1990).

Synthesis and Biological Activity

This compound has been synthesized and tested for antimicrobial activity. The process involved alkylating 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones with secondary alpha-bromo esters, leading to significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).

Radiochemical Synthesis

There has been a synthesis of disodium (+)-(Z)-[[[1-(2-amino-4-[2-14C]thiazolyl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonato-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]acetate for radiochemical applications. This synthesis was conducted via a series of complex chemical reactions starting from [14C]thiourea (Imanishi et al., 1986).

Sulfur-Free Penicillin Derivatives

Research into sulfur-free penicillin derivatives involved the use of related compounds. The study explored the preparation, hydrolysis, and oxidative rearrangement of fused oxazoline–azetidinones, which are relevant to the structure of penicillin (Wolfe et al., 1975).

Chirality in Reactions

The compound's derivatives have been used to study 'hidden' axial chirality and its role in reactions involving enol(ate) intermediates. These studies contribute to the understanding of stereochemistry in organic synthesis (Betts et al., 1999).

Cyclopropane Chemistry

Research has also delved into cyclopropane chemistry, exploring reactions like cyclization and the synthesis of phenanthrene derivatives. These studies expand the scope of cyclopropane derivatives in synthetic organic chemistry (Wilamowski et al., 1995).

properties

IUPAC Name

1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGYTRQUBRVDW-NRABZWKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-

CAS RN

1810051-96-7
Record name Ancremonam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANCREMONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-
Reactant of Route 2
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-
Reactant of Route 3
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-
Reactant of Route 4
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-
Reactant of Route 5
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-
Reactant of Route 6
Cyclopropanecarboxylic acid, 1-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxo-3-oxazolidinyl)methyl)-1-sulfo-3-azetidinyl)amino)ethylidene)amino)oxy)-

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